2'-Carboethoxy-2,2-dimethylpropiophenone

Description

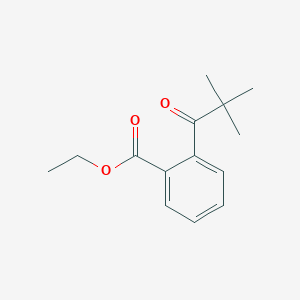

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,2-dimethylpropanoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-5-17-13(16)11-9-7-6-8-10(11)12(15)14(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCICKQTFBKFOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642466 | |

| Record name | Ethyl 2-(2,2-dimethylpropanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-15-9 | |

| Record name | Ethyl 2-(2,2-dimethyl-1-oxopropyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(2,2-dimethylpropanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Advanced Structural Characterization of 2 Carboethoxy 2,2 Dimethylpropiophenone

Systematic IUPAC Nomenclature (Ethyl 2-(2,2-dimethylpropanoyl)benzoate)

According to the rules set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is Ethyl 2-(2,2-dimethylpropanoyl)benzoate. This name is derived from its structure: an ethyl ester of a benzoic acid derivative. The "benzoate" indicates the benzene (B151609) ring with the ester group. The "ethyl" prefix specifies the alcohol portion of the ester. The substituent at the second position (ortho-position) of the benzene ring is a 2,2-dimethylpropanoyl group, also known as a pivaloyl or tert-butylcarbonyl group.

Spectroscopic and Diffraction-Based Structural Elucidation Methodologies

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3-) protons. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet. The four protons on the disubstituted benzene ring would exhibit complex splitting patterns in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. Unique signals would be observed for the carbonyl carbons of the ester and ketone groups, the carbons of the ethyl and tert-butyl groups, and the six distinct carbons of the aromatic ring. The chemical shifts of the carbonyl carbons are particularly indicative of their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Data for Ethyl 2-(2,2-dimethylpropanoyl)benzoate

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.3 - 8.0 | 128 - 140 |

| Ester -OCH₂CH₃ | ~4.4 (quartet) | ~61 |

| Ester -OCH₂CH₃ | ~1.4 (triplet) | ~14 |

| Ketone -C(CH₃)₃ | ~1.3 (singlet) | ~44 (quaternary), ~27 (methyl) |

| Ester C=O | - | ~166 |

Data is predicted based on analogous compounds.

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Ethyl 2-(2,2-dimethylpropanoyl)benzoate would be characterized by strong absorption bands corresponding to the two carbonyl groups. The ester C=O stretch typically appears around 1720 cm⁻¹, while the ketone C=O stretch is found at a slightly lower frequency, around 1680 cm⁻¹, especially when conjugated with an aromatic ring. Additional key peaks include C-O stretching vibrations for the ester group and C-H stretching from the alkyl and aromatic moieties.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The aromatic ring vibrations would be particularly prominent in the Raman spectrum.

Table 2: Key IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Ester Carbonyl | C=O Stretch | 1725 - 1705 |

| Ketone Carbonyl | C=O Stretch | 1690 - 1670 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Ester C-O | C-O Stretch | 1300 - 1100 |

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, which has a molecular formula of C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol . High-resolution mass spectrometry (HRMS) can confirm the exact mass to several decimal places. The fragmentation pattern observed in the mass spectrum provides further structural clues. Common fragmentation pathways would involve the loss of the ethoxy radical (-•OCH₂CH₃) from the ester group or cleavage adjacent to the ketone (alpha-cleavage), leading to the formation of a stable acylium ion.

To date, no publicly accessible single-crystal X-ray diffraction data for Ethyl 2-(2,2-dimethylpropanoyl)benzoate has been reported. If such data were available, it would provide the most definitive three-dimensional structure of the molecule in the solid state, offering precise bond lengths, bond angles, and information on intermolecular interactions within the crystal lattice.

Stereochemical Considerations and Positional Isomerism

Ethyl 2-(2,2-dimethylpropanoyl)benzoate does not possess any chiral centers, and therefore, does not exhibit stereoisomerism. However, positional isomerism is a key structural consideration. The relative positions of the carboethoxy and 2,2-dimethylpropanoyl groups on the benzene ring give rise to different isomers.

2'-Carboethoxy-2,2-dimethylpropiophenone (ortho isomer): This is the primary subject of this article, where the two substituent groups are adjacent to each other on the benzene ring.

3'-Carboethoxy-2,2-dimethylpropiophenone (meta isomer): In this isomer, the groups are separated by one carbon atom on the ring. The IUPAC name is Ethyl 3-(2,2-dimethylpropanoyl)benzoate. The spectroscopic properties, particularly the NMR signals for the aromatic protons, would differ significantly from the ortho isomer due to the change in symmetry and electronic interactions.

4'-Carboethoxy-2,2-dimethylpropiophenone (para isomer): Here, the substituents are positioned opposite each other on the benzene ring, leading to a more symmetrical structure known as Ethyl 4-(2,2-dimethylpropanoyl)benzoate. This symmetry would simplify the aromatic region of its ¹H NMR spectrum, likely showing two distinct doublets.

The distinct electronic and steric environments of these isomers result in unique physical properties and spectroscopic signatures, allowing for their unambiguous differentiation through analytical methods.

Table of Compounds Mentioned

| Compound Name | Synonym(s) | Systematic IUPAC Name |

|---|---|---|

| This compound | - | Ethyl 2-(2,2-dimethylpropanoyl)benzoate |

| 3'-Carboethoxy-2,2-dimethylpropiophenone | - | Ethyl 3-(2,2-dimethylpropanoyl)benzoate |

Mechanistic Investigations of Reactions Involving 2 Carboethoxy 2,2 Dimethylpropiophenone

Elucidation of Reaction Pathways and Transition State Analysis

While specific experimental studies on the reaction pathways of 2'-Carboethoxy-2,2-dimethylpropiophenone are not extensively documented in publicly available literature, its structure allows for the prediction of several key reaction pathways based on well-established chemical principles. The primary routes of reaction would likely involve electrophilic aromatic substitution to form the substituted benzene (B151609) ring, and reactions at the carbonyl and α-carbon of the propiophenone (B1677668) moiety.

The synthesis of this compound itself most likely proceeds via a Friedel-Crafts acylation reaction. nih.govmasterorganicchemistry.com In this pathway, ethyl benzoate (B1203000) would be acylated with pivaloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction of pivaloyl chloride with the Lewis acid. youtube.com

Reaction Pathway for Friedel-Crafts Acylation:

Formation of the Acylium Ion: (CH₃)₃C-COCl + AlCl₃ → (CH₃)₃C-CO⁺ + AlCl₄⁻

Electrophilic Attack: The acylium ion then attacks the electron-rich benzene ring of ethyl benzoate. The carboethoxy group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, the acylation would likely occur at the ortho position due to the directing effect of the ester group under certain conditions, or if a different synthetic strategy is employed.

Deprotonation: A base, such as AlCl₄⁻, removes a proton from the intermediate carbocation, restoring aromaticity and yielding the final product.

A notable consideration with pivaloyl chloride is its potential to undergo decarbonylation to form a stable tert-butyl carbocation, which can lead to Friedel-Crafts alkylation as a side reaction. guidechem.comstackexchange.com However, the formation of the resonance-stabilized acylium ion is generally favored. stackexchange.com

Transition state analysis for such reactions would involve computational studies to model the energy profile of the reaction. The transition state for the electrophilic attack on the aromatic ring would be a high-energy intermediate, and its stability would be influenced by the positions of the existing substituents.

Reactions involving the propiophenone side chain would likely proceed through an enolate intermediate. The presence of α-hydrogens allows for deprotonation under basic conditions to form an enolate, which can then act as a nucleophile in various reactions, such as alkylation or halogenation. cdnsciencepub.com

Analysis of Side Reactions and Strategies for Enhanced Product Selectivity

During the Friedel-Crafts acylation, a primary side reaction is polyacylation, where more than one acyl group is added to the aromatic ring. However, the deactivating nature of the ketone product generally makes a second acylation less favorable. nih.gov As previously noted, the use of pivaloyl chloride introduces the possibility of decarbonylation, leading to the formation of a tert-butyl carbocation and subsequent Friedel-Crafts alkylation. guidechem.comstackexchange.com

To enhance selectivity, reaction conditions can be carefully controlled. For instance, using a stoichiometric amount of the Lewis acid and keeping the reaction temperature low can minimize side reactions. In the case of Friedel-Crafts acylation, adding the acylating agent slowly to the mixture of the aromatic substrate and catalyst can also help to control the reaction.

In subsequent reactions, such as the chlorination of the propiophenone side chain, multiple halogenations can occur. Studies on the chlorination of propiophenone have shown that the reaction proceeds through a rapid initial chlorination followed by hydrolysis, competing with a second chlorination. cdnsciencepub.com To achieve mono-halogenation, the stoichiometry of the halogenating agent must be carefully controlled.

The following table outlines potential side reactions and strategies to mitigate them.

| Reaction | Potential Side Reaction | Strategy for Enhanced Selectivity |

| Friedel-Crafts Acylation | Polyacylation | Use of a deactivating substrate, control of stoichiometry |

| Friedel-Crafts Alkylation (from pivaloyl chloride) | Lower reaction temperature, choice of a less reactive catalyst | |

| α-Halogenation | Polyhalogenation | Precise control of the amount of halogenating agent |

| α-Alkylation | Polyalkylation | Use of a strong base to ensure complete enolate formation before adding the alkylating agent |

Reaction Kinetics and Thermodynamic Studies of Transformations

For the Friedel-Crafts acylation, the rate-determining step is typically the electrophilic attack of the acylium ion on the aromatic ring. The reaction would be expected to follow second-order kinetics, being first order in both the acylium ion concentration and the concentration of the aromatic substrate.

Kinetic studies on the chlorination of propiophenone in alkaline aqueous solution have shown that the initial chlorination is a rapid process. cdnsciencepub.com The rate of this reaction is dependent on the concentration of both the ketone and the hypochlorite. cdnsciencepub.com

Thermodynamic data, such as the enthalpy of formation and vaporization, are crucial for understanding the stability and energy changes during reactions. While experimental thermodynamic data for this compound is not available, studies on substituted acetophenones provide a basis for estimation. d-nb.infodiscovery.csiro.auresearchgate.netresearchgate.net The enthalpy of formation can be estimated using computational methods, and the stability of reaction intermediates and transition states can be modeled to understand the thermodynamic feasibility of different reaction pathways.

The table below provides a hypothetical summary of kinetic and thermodynamic parameters that would be relevant to the study of this compound.

| Reaction Parameter | Description | Expected Influence on Reactions |

| Activation Energy (Ea) | The minimum energy required to initiate a reaction. | Higher for reactions involving the disruption of aromaticity (e.g., Friedel-Crafts). |

| Rate Constant (k) | A proportionality constant in the rate equation. | Dependent on temperature and the specific reaction mechanism. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Friedel-Crafts acylation is typically an exothermic process. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. | A negative ΔG would indicate a thermodynamically favorable process. |

Advanced Reactivity and Transformational Chemistry of 2 Carboethoxy 2,2 Dimethylpropiophenone

Electrophilic and Nucleophilic Reactions at the Ketone Moiety

The ketone functional group in 2'-Carboethoxy-2,2-dimethylpropiophenone is the primary site for a variety of nucleophilic addition and related reactions. The presence of the bulky tert-butyl group renders the ketone non-enolizable, influencing its reaction pathways.

Cleavage Reactions (e.g., Haller-Bauer Cleavage of Non-Enolizable Ketones)

The Haller-Bauer reaction involves the cleavage of a carbon-carbon bond in non-enolizable ketones when treated with a strong base, such as sodium amide. organicreactions.orgambeed.com In the case of this compound, the bulky tert-butyl group prevents the formation of an enolate. Under Haller-Bauer conditions, the nucleophilic base would attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent cleavage of the bond between the carbonyl carbon and the tert-butyl group would be expected, resulting in the formation of an amide and a hydrocarbon. A similar cleavage has been reported for benzophenone, which yields benzamide upon treatment with sodium amide. organicreactions.org

Electrocarboxylation of Aromatic Ketones

Electrocarboxylation offers a method for the fixation of carbon dioxide into organic molecules. For aromatic ketones, this process typically involves the electrochemical reduction of the ketone to form a ketyl radical anion. cas.czdaneshyari.comqub.ac.ukresearchgate.net This radical anion then acts as a nucleophile, attacking a molecule of carbon dioxide. cas.czresearchgate.net Further reduction and subsequent reaction steps can lead to the formation of α-hydroxy carboxylic acids. cas.cz The mechanism is often a mixed ECE-DISP1 kinetic control, where E represents an electron transfer step and C a chemical reaction step. cas.czqub.ac.uk The reaction can be influenced by the solvent system, with ionic liquids showing different kinetics compared to traditional organic solvents like dimethylformamide. daneshyari.comqub.ac.uk

Reactions at the Ester Moiety

The carboethoxy group of this compound is also a site of chemical transformation, primarily through nucleophilic acyl substitution and reduction.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. For example, reacting this compound with methanol in the presence of an acid catalyst would lead to the formation of the corresponding methyl ester. pleiades.onlinemdpi.comyoutube.comresearchgate.net The reaction is an equilibrium process, and driving it to completion often requires using a large excess of the new alcohol or removing one of the products. pleiades.online

| Catalyst | Reagent | Expected Product |

| Acid (e.g., H₂SO₄) | Methanol | Methyl 2-(2,2-dimethylpropanoyl)benzoate |

| Base (e.g., NaOMe) | Isopropanol | Isopropyl 2-(2,2-dimethylpropanoyl)benzoate |

Catalytic Reductions to Corresponding Alcohols

The ester group can be reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. ic.ac.ukadichemistry.commasterorganicchemistry.comreddit.comslideshare.net It is a strong, nucleophilic reducing agent that readily reduces esters to primary alcohols. adichemistry.commasterorganicchemistry.com In the case of this compound, LiAlH₄ would be expected to reduce both the ester and the ketone functionalities. The ester would be converted to a primary alcohol, and the ketone to a secondary alcohol, resulting in the formation of a diol. The reduction of an ester with LiAlH₄ proceeds through the formation of an aldehyde intermediate, which is then further reduced to the alcohol. masterorganicchemistry.com

Mechanisms of Ester Hydrolysis

The hydrolysis of the ester functional group in this compound involves the cleavage of the ester linkage to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. jk-sci.comlibretexts.org

Acid-Catalyzed Hydrolysis

Acid-catalyzed ester hydrolysis is the reverse of Fischer esterification and is an equilibrium-driven process. The reaction is typically performed by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid. libretexts.orgchemguide.co.uk The mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. chemistrysteps.comkhanacademy.org

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. jk-sci.comkhanacademy.org

Proton Transfer : A proton is transferred from the oxonium ion to one of the alkoxy groups, converting it into a good leaving group (an alcohol).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule.

Deprotonation : The protonated carboxylic acid then loses a proton to a water molecule, regenerating the acid catalyst and forming the final carboxylic acid product.

Because the reaction is reversible, it must be driven to completion, typically by using a large excess of water. chemguide.co.ukchemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. libretexts.orgchemguide.co.uk This method is often preferred for its high yield, as the final deprotonation step drives the reaction to completion. chemistrysteps.comyoutube.com The mechanism proceeds as follows:

Nucleophilic Attack by Hydroxide : A hydroxide ion (a strong nucleophile) directly attacks the electrophilic carbonyl carbon of the ester. jk-sci.comyoutube.com This leads to the formation of a tetrahedral alkoxide intermediate.

Elimination of the Alkoxide Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating an alkoxide ion (⁻OR').

Acid-Base Reaction : The alkoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and forms a carboxylate salt and an alcohol. chemistrysteps.com

To obtain the free carboxylic acid, a final acidification step is required to protonate the carboxylate salt. jk-sci.com The irreversibility of the final step makes saponification a more efficient method for ester hydrolysis compared to the acid-catalyzed equilibrium process. chemguide.co.uk

Aromatic Ring Functionalization

The aromatic ring of this compound possesses two substituents: the carboethoxy group (-COOEt) and the 2,2-dimethylpropiophenone group (-COC(CH₃)₃). Both of these are acyl-type groups and significantly influence the reactivity and regioselectivity of further functionalization reactions on the benzoate (B1203000) ring.

Electrophilic Aromatic Substitution Reactions on the Benzoate Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing new functional groups onto an aromatic ring. The rate and orientation of the substitution are dictated by the electronic properties of the substituents already present. wikipedia.orgmasterorganicchemistry.com

Both the carboethoxy group and the propiophenone (B1677668) acyl group are electron-withdrawing groups. They deactivate the aromatic ring towards electrophilic attack by pulling electron density away from the ring through both inductive and resonance effects. libretexts.orgstudy.com This deactivation makes the ring less nucleophilic and therefore less reactive than benzene (B151609) itself, often requiring harsher reaction conditions for substitution to occur. wikipedia.org

Furthermore, these deactivating groups act as meta-directors. When an electrophile attacks the ring, a positively charged intermediate (an arenium ion or sigma complex) is formed. wikipedia.org For a ring substituted with an electron-withdrawing group, attack at the ortho or para positions results in a resonance structure where the positive charge is placed on the carbon atom directly attached to the deactivating group. This is a highly unstable and unfavorable arrangement. libretexts.orgorganicchemistrytutor.com In contrast, attack at the meta position ensures that the positive charge is never located adjacent to the electron-withdrawing substituent, resulting in a more stable intermediate. wikipedia.org Consequently, the electrophile is directed to the meta position.

In the case of this compound, both substituents direct incoming electrophiles to the positions meta to themselves. Since they are ortho to each other, their directing effects reinforce one another, leading to substitution primarily at the position that is meta to both groups.

| Substituent Group on Benzoate Ring | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -COOEt (Carboethoxy) | Electron-Withdrawing | Deactivating | Meta |

| -COC(CH₃)₃ (2,2-dimethylpropanoyl) | Electron-Withdrawing | Deactivating | Meta |

Metalation Reactions with Organolithium Compounds

Directed ortho metalation (DoM) is a powerful synthetic strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of an aromatic C-H bond at the position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.orgsemanticscholar.org The DMG contains a heteroatom that can coordinate with the lithium ion, bringing the organolithium base into proximity with the ortho proton and facilitating its abstraction. wikipedia.orgsemanticscholar.org

In this compound, both the ketone and the ester functionalities can potentially act as DMGs. The carbonyl oxygen in both groups can coordinate with the lithium atom of the organolithium reagent. semanticscholar.org This coordination directs the deprotonation to the adjacent C-H bond on the aromatic ring, forming an aryllithium intermediate. wikipedia.org This newly formed organolithium species is a potent nucleophile and can react with a wide range of electrophiles to introduce a substituent specifically at the ortho position. wikipedia.orgsemanticscholar.org

The efficiency of a DMG is related to its ability to coordinate the lithium reagent. Strong DMGs include amides and carbamates, while ester and ketone groups are also effective. semanticscholar.org The reaction is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like tetrahydrofuran (THF) to prevent side reactions. semanticscholar.org This method offers a complementary approach to electrophilic aromatic substitution, allowing for the introduction of functional groups at a position that is electronically disfavored in EAS reactions. wikipedia.org

Oxidative and Reductive Transformations of the Compound

The ketone and ester functionalities of this compound can undergo various oxidative and reductive transformations, providing pathways to a range of other compounds. Propiophenone itself is known to be an intermediate in organic synthesis and can undergo both oxidation and reduction. cymitquimica.commanavchem.com

Reductive Transformations

The carbonyl groups of both the ketone and the ester can be reduced to alcohols. The choice of reducing agent determines the selectivity of the reaction.

Reduction of the Ketone : The ketone can be selectively reduced to a secondary alcohol in the presence of the ester using milder reducing agents like sodium borohydride (NaBH₄). libretexts.org NaBH₄ is generally not strong enough to reduce esters. libretexts.orgharvard.edu

Reduction of Both Ketone and Ester : A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester. libretexts.orgacs.org The ketone will be converted to a secondary alcohol, and the carboethoxy group will be reduced to a primary alcohol (hydroxymethyl group).

Complete Reduction of the Ketone : The ketone's carbonyl group can be completely reduced to a methylene (B1212753) group (CH₂) using methods like the Clemmensen (zinc-mercury amalgam in concentrated HCl) or Wolff-Kishner (hydrazine and a strong base) reduction. Catalytic hydrogenation (H₂/Pd) can also achieve this transformation in aromatic ketones. youtube.com

Oxidative Transformations

While the aromatic ring is deactivated, the acyl side chain can undergo oxidation. For instance, α-benzoxylation of propiophenone derivatives can form esters via oxidative C-O bond formation at the α-position to the ketone. researchgate.net Furthermore, strong oxidizing agents under harsh conditions can lead to cleavage of the ketone, though this is less common. The haloform reaction, for example, is an oxidative cleavage that typically works on methyl ketones, but extensions to other ketones have been reported. acs.org

| Transformation | Reagent(s) | Functional Group Affected | Product Functional Group(s) |

|---|---|---|---|

| Selective Reduction | Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol, Ester |

| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | Secondary Alcohol, Primary Alcohol |

| Deoxygenation | H₂/Pd, Zn(Hg)/HCl, or H₂NNH₂/KOH | Ketone | Methylene (-CH₂-), Ester |

| α-Oxidation | e.g., TBAI/TBHP | α-carbon of Ketone | α-Benzoyloxy Ketone, Ester |

Derivatization Strategies for Diverse Synthetic Applications

The presence of multiple reactive sites—the ketone, the ester, and the aromatic ring—makes this compound a versatile building block for the synthesis of more complex molecules. routledge.comroutledge.com Derivatization can be targeted at each of these functional groups to create a library of compounds for various applications.

Strategies focusing on the carbonyl groups:

Selective Reduction and Subsequent Reactions : As discussed, the ketone can be selectively reduced to a secondary alcohol. This new hydroxyl group can then be further functionalized, for example, by esterification, etherification, or conversion to a leaving group for nucleophilic substitution.

Grignard and Organolithium Additions : The ketone's carbonyl carbon is electrophilic and can be attacked by organometallic reagents like Grignard reagents or organolithiums to form tertiary alcohols. wikipedia.orgmt.com This C-C bond-forming reaction is a powerful tool for building molecular complexity.

Wittig Reaction : The ketone can be converted into an alkene through reaction with a phosphorus ylide (Wittig reagent), replacing the C=O bond with a C=C bond.

Strategies focusing on the ester group:

Hydrolysis and Amidation : The ester can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for many other transformations. The carboxylic acid can be converted to an acid chloride and subsequently reacted with amines to form amides.

Transesterification : The ethyl ester can be converted to other esters (e.g., methyl, tert-butyl) by reacting it with a different alcohol in the presence of an acid or base catalyst.

Reduction : As previously mentioned, the ester can be reduced to a primary alcohol using a strong reducing agent like LiAlH₄. harvard.edu

Strategies focusing on the aromatic ring:

Directed ortho Metalation (DoM) : As detailed in section 5.3.2, DoM allows for the regioselective introduction of a wide variety of electrophiles at the position ortho to the directing ketone/ester groups.

Electrophilic Aromatic Substitution : While the ring is deactivated, EAS reactions can introduce substituents (e.g., nitro, halogen) at the meta position, providing a different regioisomer than that obtained via DoM.

By combining these strategies, a diverse array of highly functionalized derivatives can be synthesized from this compound, highlighting its utility as a versatile synthetic intermediate. mdpi.comrsc.org

Computational Chemistry and Theoretical Organic Chemistry Studies

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of a molecule. For a compound like 2'-Carboethoxy-2,2-dimethylpropiophenone, electronic structure calculations, typically using Density Functional Theory (DFT), would be employed to determine the energies and shapes of its molecular orbitals.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Molecular Orbital Data for a Substituted Aromatic Ketone

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.5 | Antibonding π* orbital |

| LUMO | -1.8 | Primarily localized on the carbonyl and phenyl ring (π*) |

| HOMO | -6.5 | Primarily localized on the phenyl ring and ester group (π) |

| HOMO-1 | -7.2 | Bonding σ orbital |

This table is illustrative and does not represent actual calculated values for this compound.

These calculations would also reveal the distribution of electron density, indicating the most electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Reaction Mechanism Simulations and Energetic Profiling

Computational chemistry allows for the detailed simulation of reaction mechanisms, providing insights into the transition states and intermediates involved. For this compound, one could investigate reactions such as nucleophilic addition to the carbonyl group or hydrolysis of the ester.

Energetic profiling of a reaction pathway involves calculating the potential energy at each step. This allows for the determination of activation energies, which are the energy barriers that must be overcome for a reaction to occur. The reaction enthalpy (ΔH) can also be calculated to determine if a reaction is exothermic or endothermic.

Table 2: Hypothetical Energetic Profile for a Nucleophilic Addition to a Propiophenone (B1677668) Derivative

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.8 |

| 4 | Transition State 2 | +8.1 |

| 5 | Products | -12.5 |

This table is for illustrative purposes and does not represent a specific reaction of this compound.

Such simulations are invaluable for understanding reaction kinetics and predicting the feasibility of different reaction pathways.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its properties and function. Conformational analysis of this compound would involve identifying the different stable spatial arrangements of its atoms (conformers) and their relative energies. This is particularly important for understanding the orientation of the carboethoxy and dimethylpropiophenone groups relative to the phenyl ring.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can reveal how the molecule flexes, vibrates, and interacts with its environment (e.g., a solvent). This information is crucial for understanding its physical properties and potential biological interactions. The simulations can help in understanding the conformational preferences and the barriers to rotation around single bonds.

While specific computational studies on this compound are not currently available, the application of these established theoretical and computational methods would provide a wealth of information regarding its electronic structure, reactivity, and physical properties. Such studies are essential for the rational design of new molecules and for a deeper understanding of chemical processes.

Applications in Advanced Chemical Synthesis and Materials Science

Role as an Organic Building Block in Complex Molecule Synthesis

Organic building blocks are fundamental components used in the assembly of more complex molecular structures. 2'-Carboethoxy-2,2-dimethylpropiophenone serves as a valuable synthon, a molecular fragment that can be readily incorporated into a larger molecule. The presence of multiple reactive sites—the ketone, the ester, and the aromatic ring—allows for a variety of chemical transformations, making it a versatile tool for synthetic chemists.

The strategic placement of the carboethoxy group at the 2'-position of the phenyl ring influences the reactivity of the adjacent ketone, while the t-butyl group provides steric bulk that can direct the stereochemical outcome of reactions. Researchers can selectively target these functional groups to build intricate carbon skeletons and introduce diverse functionalities, which is a critical aspect in the total synthesis of natural products and the development of new pharmaceutical agents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 898766-15-9 bldpharm.com |

| Molecular Formula | C14H18O3 bldpharm.com |

| Molecular Weight | 234.29 g/mol bldpharm.com |

| Synonym | Ethyl 2-(2,2-dimethylpropanoyl)benzoate |

Precursor in Materials Science Applications

The utility of this compound extends beyond traditional organic synthesis into the realm of materials science, where it functions as a key precursor for creating advanced materials with tailored properties.

Polymer Synthesis and Modification

In the field of polymer chemistry, this compound can be envisioned as a monomer or a modifying agent. The reactive functional groups allow for its incorporation into polymer backbones or as pendant groups through various polymerization techniques. The rigid aromatic core and the bulky t-butyl group can impart specific thermal and mechanical properties to the resulting polymers, such as increased glass transition temperatures and enhanced stability.

Design and Synthesis of Advanced Functional Materials

The synthesis of advanced functional materials, such as organic light-emitting diodes (OLEDs), sensors, and specialty polymers, often relies on the precise design of molecular components. This compound can serve as a foundational element in the construction of these materials. By chemically modifying its structure, scientists can fine-tune the electronic and photophysical properties of the resulting materials, leading to the development of new technologies with improved performance and efficiency.

Development of Novel Synthetic Methodologies Utilizing the Compound

The unique reactivity profile of this compound also makes it an interesting substrate for the development of new synthetic methods. The interplay between the ketone and ester functionalities, influenced by the steric hindrance of the t-butyl group, can lead to novel and selective chemical transformations.

Chemists may explore its use in developing new catalytic systems, designing cascade reactions, or investigating photochemical transformations. The insights gained from studying the reactivity of this compound can contribute to the broader toolkit of synthetic organic chemistry, enabling the more efficient and elegant construction of complex molecules.

Analogues, Derivatives, and Structure Reactivity Correlations

Synthesis and Characterization of Positional Isomers and Alkyl Chain Variations

The synthesis of 2'-Carboethoxy-2,2-dimethylpropiophenone and its positional isomers (3'- and 4'-carboethoxy-2,2-dimethylpropiophenone) can be achieved through a Friedel-Crafts acylation reaction. This typically involves the reaction of the appropriate ethyl benzoate (B1203000) isomer (ethyl benzoate, ethyl 3-bromobenzoate, or ethyl 4-bromobenzoate, followed by conversion to the corresponding Grignard reagent and reaction with pivaloyl chloride) or by direct acylation of ethyl benzoate with pivaloyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. However, the direct acylation of ethyl benzoate with pivaloyl chloride can be challenging due to the deactivating nature of the carboethoxy group and potential for decarbonylation of the pivaloyl acylium ion. guidechem.comstackexchange.com A more plausible route involves the Grignard reaction of a brominated ethyl benzoate with pivalaldehyde followed by oxidation.

Variations in the alkyl chain can be introduced by using different acyl chlorides in the Friedel-Crafts reaction (e.g., propionyl chloride for a propiophenone (B1677668) with a less sterically hindered ketone).

Characterization of these compounds would rely on standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic signals for the aromatic protons (with splitting patterns indicative of the substitution pattern), the ethyl group of the ester, and the tert-butyl group of the ketone. 13C NMR would show distinct signals for the carbonyl carbons of the ketone and the ester, as well as for the aromatic and aliphatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups.

Mass Spectrometry (MS): Mass spectrometry would provide the molecular weight of the compound and fragmentation patterns that can help confirm the structure.

Table 1: Representative Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts/Signals |

| 1H NMR (CDCl3) | δ 7.8-7.3 (m, 4H, Ar-H), 4.3 (q, 2H, -OCH2CH3), 1.4 (s, 9H, -C(CH3)3), 1.3 (t, 3H, -OCH2CH3) |

| 13C NMR (CDCl3) | δ 205 (C=O, ketone), 166 (C=O, ester), 138-128 (Ar-C), 61 (-OCH2-), 44 (-C(CH3)3), 28 (-C(CH3)3), 14 (-CH3) |

| IR (KBr) | ν 1725 cm-1 (C=O, ester), 1685 cm-1 (C=O, ketone) |

| Mass Spec (EI) | m/z (%) 234 (M+), 177 (M+ - C4H9), 149 (M+ - C4H9O) |

Investigation of Structural Modifications and Their Influence on Chemical Reactivity

The chemical reactivity of this compound is significantly influenced by the interplay of steric and electronic effects arising from its substituent groups.

The position of the carboethoxy group on the aromatic ring has a profound impact on the reactivity of the ketone.

Ortho-isomer (this compound): The proximity of the bulky tert-butyl ketone and the carboethoxy group in the ortho position leads to significant steric hindrance. This "ortho effect" can shield the ketone's carbonyl group from nucleophilic attack. vedantu.comwikipedia.org The carboethoxy group is electron-withdrawing, which would typically increase the electrophilicity of the aromatic ring and the carbonyl carbon. numberanalytics.com However, the steric hindrance often dominates, making this isomer less reactive towards many nucleophiles compared to its meta and para counterparts.

Meta-isomer (3'-Carboethoxy-2,2-dimethylpropiophenone): In this isomer, the steric hindrance around the ketone is reduced. The electron-withdrawing inductive effect of the carboethoxy group will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Para-isomer (4'-Carboethoxy-2,2-dimethylpropiophenone): Similar to the meta isomer, steric hindrance is minimized. The electron-withdrawing resonance and inductive effects of the para-carboethoxy group will significantly increase the partial positive charge on the ketone's carbonyl carbon, enhancing its reactivity towards nucleophiles.

Variations in the alkyl chain of the propiophenone moiety also modulate reactivity. Replacing the sterically demanding tert-butyl group with a smaller alkyl group, such as an ethyl group (to give a propiophenone), would reduce steric hindrance around the carbonyl, thereby increasing its accessibility to nucleophiles and enhancing reaction rates.

Rational Design of New Derivatives for Targeted Chemical Functions

The understanding of structure-reactivity correlations in this compound and its analogues allows for the rational design of new derivatives with specific chemical functions. A notable application is in the development of novel photoinitiators for polymerization reactions. nih.gov

Propiophenone derivatives are known to function as photoinitiators. Upon absorption of UV light, they can undergo α-cleavage to generate free radicals that initiate polymerization. The efficiency of a photoinitiator is dependent on its absorption characteristics and the quantum yield of radical formation.

By modifying the structure of this compound, new photoinitiators with tailored properties can be designed:

Tuning Absorption Wavelength: The position and nature of substituents on the aromatic ring can be altered to shift the absorption maximum to longer wavelengths, which is desirable for curing thicker samples or for use with safer, lower-energy light sources. For instance, introducing electron-donating groups in the para position can create a push-pull system, potentially red-shifting the absorption spectrum.

Enhancing Reactivity: Modifications that increase the lability of the bond that undergoes cleavage upon photoexcitation can enhance the quantum yield of radical generation. For example, introducing specific functional groups that stabilize the resulting radical fragments can promote more efficient cleavage.

Table 2: Hypothetical Design of Propiophenone-Based Photoinitiators and Their Targeted Functions

| Structural Modification | Rationale | Targeted Function |

| Introduction of a 4'-amino group | Creates a push-pull electronic system | Shift absorption to longer wavelengths (e.g., for LED curing) |

| Replacement of the tert-butyl group with a benzoyl group | Increases the molar absorptivity and potentially alters the cleavage mechanism | Improved light absorption and initiation efficiency |

| Incorporation into a polymer backbone | Reduces migration of the photoinitiator and its byproducts | Suitable for applications with stringent purity requirements (e.g., food packaging) |

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex organic molecules, such as 2'-Carboethoxy-2,2-dimethylpropiophenone, is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, particularly in the manufacturing of active pharmaceutical ingredients (APIs). asynt.com Flow chemistry, a process where chemical reactions are run in a continuously flowing stream, provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction yields, higher purity, and enhanced safety. scielo.brmdpi.com

For a molecule like this compound, a multi-step synthesis could be designed within a continuous flow setup. scielo.br This approach allows for the telescoping of reaction steps, eliminating the need for isolation and purification of intermediates, which can significantly reduce production time and waste. mdpi.com Automated synthesis platforms can further streamline this process by integrating reaction execution, real-time monitoring, and data analysis, which accelerates process optimization and enables more rapid discovery of novel derivatives. geneonline.comresearchgate.net The use of such automated systems reduces manual intervention, leading to more consistent and reproducible results. geneonline.com

| Waste Generation | Significant solvent and reagent waste from multiple unit operations. | Reduced waste through process intensification and solvent recycling. |

Sustainable Synthesis and Green Chemistry Approaches for Production

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates and fine chemicals to minimize environmental impact. mdpi.comncfinternational.itcas.org For the production of this compound, several green chemistry strategies could be employed to create a more sustainable manufacturing process.

Key considerations in a green synthesis approach would include the use of safer, renewable, or recyclable solvents, the development of catalytic rather than stoichiometric reactions, and the maximization of atom economy. ncfinternational.itispe.org For instance, traditional Friedel-Crafts acylation reactions for the synthesis of propiophenone (B1677668) derivatives often use stoichiometric amounts of Lewis acids, which generate significant waste. wikipedia.org A greener alternative could involve the use of solid acid catalysts that can be easily recovered and reused.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Potential Application |

|---|---|

| 1. Waste Prevention | Design a synthetic route that minimizes by-product formation. ncfinternational.it |

| 2. Atom Economy | Utilize reactions that incorporate the maximum amount of starting materials into the final product. cas.org |

| 3. Less Hazardous Chemical Syntheses | Employ less toxic reagents and solvents. ncfinternational.it |

| 5. Safer Solvents and Auxiliaries | Replace hazardous organic solvents with greener alternatives like water or bio-derived solvents. mdpi.comlongdom.org |

| 9. Catalysis | Use catalytic reagents in small amounts instead of stoichiometric reagents. ispe.org |

| 7. Use of Renewable Feedstocks | Source starting materials from renewable biomass where feasible. ncfinternational.it |

Potential in Catalyst Design and Ligand Development

The structure of this compound, featuring both a ketone and an ester functional group on an aromatic ring, suggests its potential as a scaffold for the development of novel ligands for catalysis. Ligands play a crucial role in modern organic synthesis by modulating the reactivity and selectivity of metal catalysts. numberanalytics.comnih.gov

The design of new ligands is a key area of research for enabling new chemical transformations and improving the efficiency of existing ones. numberanalytics.com The propiophenone core could be functionalized to create bidentate or polydentate ligands capable of coordinating with a variety of transition metals. The electronic and steric properties of such ligands could be fine-tuned by modifying the substituents on the aromatic ring and the propiophenone side chain. numberanalytics.com

For example, derivatives of this compound could be explored as ligands in asymmetric catalysis, where the development of new chiral ligands is essential for the synthesis of enantiomerically pure pharmaceuticals. editage.com The specific arrangement of functional groups in this compound could provide a unique coordination environment for a metal center, potentially leading to catalysts with novel reactivity or selectivity. nih.gov

Interdisciplinary Research Opportunities in Chemical Sciences

The unique combination of functional groups in this compound opens up avenues for interdisciplinary research. Its structural features could be of interest in fields beyond traditional organic synthesis, such as medicinal chemistry, materials science, and chemical biology.

Propiophenone derivatives have been investigated for a range of biological activities, including potential anticancer and antidiabetic properties. nih.govnih.gov The specific substitution pattern of this compound could be a starting point for the design and synthesis of new therapeutic agents. ontosight.ai Structure-activity relationship (SAR) studies could be conducted to explore how modifications to the molecule affect its biological efficacy.

In materials science, this compound could serve as a building block for the synthesis of novel polymers or functional materials. The aromatic ring and carbonyl groups provide sites for polymerization or for tuning the electronic and photophysical properties of a material. The exploration of such interdisciplinary applications requires collaboration between synthetic chemists, biologists, and materials scientists, highlighting the role of novel molecular architectures in driving scientific innovation.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Q & A

Q. What are the recommended synthetic routes for 2'-Carboethoxy-2,2-dimethylpropiophenone in laboratory settings?

A common approach involves a two-step process:

- Step 1 : Friedel-Crafts acylation of a substituted benzene derivative (e.g., ethyl 2,2-dimethylpropionate) to introduce the ketone group.

- Step 2 : Esterification or transesterification to attach the carboethoxy moiety.

Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography using silica gel and ethyl acetate/hexane gradients. Ensure anhydrous conditions to avoid side reactions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : Compare H and C NMR peaks to theoretical predictions. For example, the carboethoxy group typically shows a triplet near δ 1.2–1.4 ppm (CH) and a quartet near δ 4.1–4.3 ppm (CH) .

- IR Spectroscopy : Validate carbonyl stretches (C=O) at ~1700–1750 cm for both the ketone and ester groups.

- Mass Spectrometry : Confirm molecular ion [M+H] and fragmentation patterns using high-resolution MS .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight, light-resistant containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation.

- Handling : Use gloveboxes or fume hoods with appropriate PPE (nitrile gloves, lab coats) to minimize exposure. Refer to safety protocols in similar acetophenone derivatives for guidance .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during characterization?

- Scenario : Mismatched NMR peaks between experimental and literature data.

- Resolution :

Q. What experimental strategies optimize yield in large-scale synthesis while minimizing side products?

- Reaction Optimization :

- Use catalytic Lewis acids (e.g., AlCl or FeCl) at controlled temperatures (0–5°C) to suppress over-acylation.

- Employ microwave-assisted synthesis to reduce reaction time and improve selectivity.

- Workup : Liquid-liquid extraction with dichloromethane/water to isolate the product from unreacted starting materials .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Tools : Use density functional theory (DFT) to calculate electrophilicity indices or frontier molecular orbitals.

- Databases : Leverage PubChem’s cheminformatics data and Reaxys reaction pathways to identify plausible intermediates .

- Validation : Compare predicted activation energies with experimental kinetic studies .

Q. What methodologies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Design :

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm).

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Analysis : Fit degradation data to first-order kinetics models to estimate half-lives .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Case : Conflicting reports on cytotoxicity or enzyme inhibition.

- Approach :

Methodological Tables

Q. Table 1. Example NMR Data for Key Functional Groups

| Functional Group | H NMR (δ, ppm) | C NMR (δ, ppm) |

|---|---|---|

| Carboethoxy CH | 1.25 (t, J=7.1 Hz) | 14.1 |

| Carboethoxy CH | 4.15 (q, J=7.1 Hz) | 60.8 |

| Aromatic protons | 7.3–7.8 (m) | 120–140 |

| Ketone carbonyl | - | 205–210 |

Q. Table 2. HPLC Conditions for Purity Analysis

| Column | Mobile Phase | Flow Rate | Detection | Retention Time |

|---|---|---|---|---|

| C18 | 60:40 Acetonitrile/Water | 1.0 mL/min | UV 254 nm | ~8.2 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.